molecular formula C15H35N3O2 B12701718 N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative CAS No. 53584-20-6

N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative

Katalognummer: B12701718
CAS-Nummer: 53584-20-6
Molekulargewicht: 289.46 g/mol
InChI-Schlüssel: AAXAYVRBVIEQNS-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of an appropriate aldehyde with an amine to form an imine intermediate, followed by reduction to yield the desired amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines .

Wissenschaftliche Forschungsanwendungen

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino alcohols and amine derivatives that share structural features with 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol. Examples include:

Uniqueness

What sets 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

53584-20-6

Molekularformel

C15H35N3O2

Molekulargewicht

289.46 g/mol

IUPAC-Name

(2S,4S)-5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol

InChI

InChI=1S/C15H35N3O2/c1-2-3-4-5-6-7-10-20-13-15(19)11-14(12-17)18-9-8-16/h14-15,18-19H,2-13,16-17H2,1H3/t14-,15-/m0/s1

InChI-Schlüssel

AAXAYVRBVIEQNS-GJZGRUSLSA-N

Isomerische SMILES

CCCCCCCCOC[C@H](C[C@@H](CN)NCCN)O

Kanonische SMILES

CCCCCCCCOCC(CC(CN)NCCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.